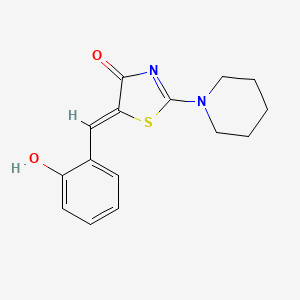![molecular formula C21H15IN2O2 B15015919 4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015919.png)
4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of 4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a condensation reaction between 2-hydroxy-4-iodobenzaldehyde and 2-(2-methylphenyl)-1,3-benzoxazole-5-amine in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It has potential as a fluorescent probe due to the presence of the benzoxazole moiety, which enhances its fluorescence properties.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: It can be used in the development of sensors for detecting various analytes due to its electrochemical properties.
Mecanismo De Acción
The mechanism of action of 4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to metal ions through its phenolic and imine groups, forming stable complexes. These complexes can then interact with biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form complexes with metal ions is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar compounds include other Schiff bases and benzoxazole derivatives. For example:
4-iodophenol: Similar in structure but lacks the benzoxazole moiety.
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar but without the iodine atom.
The uniqueness of 4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its combination of the iodine atom and the benzoxazole moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H15IN2O2 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
4-iodo-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15IN2O2/c1-13-4-2-3-5-17(13)21-24-18-11-16(7-9-20(18)26-21)23-12-14-10-15(22)6-8-19(14)25/h2-12,25H,1H3 |
Clave InChI |
AHLGKDKDGDXJSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(1Z)-2-phenyl-1-{N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B15015836.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015839.png)
![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)

![2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015862.png)
![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15015881.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15015887.png)
![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15015898.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15015900.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2,4-dichlorophenyl)methyl]piperidine](/img/structure/B15015907.png)
![N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15015913.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15015917.png)
![2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15015921.png)
